molecular formula C17H19ClN6 B607763 GSK1331268 CAS No. 1207197-70-3

GSK1331268

Cat. No.: B607763
CAS No.: 1207197-70-3
M. Wt: 342.8 g/mol
InChI Key: IXXZGBOSQDVMTC-UHFFFAOYSA-N
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Description

UNII-5H2QQ669K9, identified as 2-amino-4-methylthiazole-5-carboxylic acid, is a heterocyclic organic compound with a thiazole backbone. Its molecular formula is C₅H₆N₂O₂S, and it has a molecular weight of 158.18 g/mol . Key physicochemical properties include a LogP (octanol-water partition coefficient) of -0.72, indicating moderate hydrophilicity, and a polar surface area of 96.18 Ų, reflecting its hydrogen-bonding capacity .

Its synthetic accessibility score (3.56/5) and compliance with Lipinski’s Rule of Five (0 violations) classify it as a promising candidate for further medicinal chemistry optimization .

Properties

CAS No.

1207197-70-3

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

2-[[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl]-1-methylbenzimidazole

InChI

InChI=1S/C17H19ClN6/c1-22-15-5-3-2-4-14(15)21-16(22)12-23-6-8-24(9-7-23)17-19-10-13(18)11-20-17/h2-5,10-11H,6-9,12H2,1H3

InChI Key

IXXZGBOSQDVMTC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC=C(C=N4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1331268;  GSK 1331268;  GSK-1331268.

Origin of Product

United States

Preparation Methods

The synthesis of GSK1331268 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

GSK1331268 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

GSK1331268 exerts its effects by modulating the activity of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By acting as a positive modulator, this compound enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to changes in cellular signaling pathways, which can have therapeutic effects in conditions such as schizophrenia .

Comparison with Similar Compounds

Research Implications

UNII-5H2QQ669K9’s balanced hydrophilicity and low enzyme inhibition make it a safer lead compound for antimicrobial or anti-inflammatory applications.

Biological Activity

UNII-5H2QQ669K9, commonly known as Ibutamoren or MK-677, is a growth hormone secretagogue that has garnered attention for its potential therapeutic applications. This compound mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release. This article explores the biological activity of Ibutamoren, focusing on its mechanisms, effects in various populations, and implications for clinical use.

Ibutamoren primarily functions by stimulating the ghrelin receptor (GHSR), leading to increased secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). The increase in these hormones plays a crucial role in various physiological processes, including metabolism, muscle growth, and cognitive function.

Key Mechanisms:

  • Ghrelin Mimicry: Ibutamoren binds to GHSR, enhancing GH release from the pituitary gland.
  • Increased IGF-1 Levels: Elevated IGF-1 levels contribute to anabolic processes and muscle preservation.
  • Neuroprotective Effects: Research suggests potential benefits in neurodegenerative conditions due to IGF-1's role in neuronal health.

Growth Hormone Release

In clinical studies involving healthy young men, Ibutamoren was shown to significantly increase GH pulse frequency and plasma IGF-I levels in a dose-dependent manner. Notably, daily administration led to GH levels comparable to those found in younger populations, indicating its potential utility in treating age-related GH deficiencies.

Clinical Applications

Ibutamoren has been investigated for several clinical applications:

  • Growth Hormone Deficiency:
    • Studies demonstrate its effectiveness in enhancing GH levels in adults with somatotropic deficiencies.
  • Muscle Wasting Conditions:
    • In patients with chronic illnesses or those undergoing severe weight loss, Ibutamoren has shown promise in reversing protein catabolism and improving nitrogen balance.
  • Alzheimer's Disease:
    • Despite increasing IGF-1 levels, Ibutamoren did not show efficacy in slowing the progression of Alzheimer's symptoms over a 12-month period.
  • Age-related Muscle Loss:
    • Research indicates that Ibutamoren may help mitigate sarcopenia by preserving lean body mass in elderly subjects.

Case Studies

Several case studies have highlighted the biological activity of Ibutamoren:

Study Population Findings
Study 1Healthy Young MenIncreased GH and IGF-1 levels post-administration; improved nitrogen balance observed.
Study 2Elderly PatientsEnhanced GH release but no significant impact on cognitive decline in Alzheimer's patients.
Study 3Patients with Muscle WastingSignificant reversal of protein catabolism; improved overall health metrics noted.

Safety and Side Effects

While Ibutamoren is generally well-tolerated, some side effects have been reported:

  • Increased appetite
  • Mild edema
  • Potential for insulin resistance with prolonged use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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